molecular formula C15H13FN2O2S B5836301 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide

2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5836301
M. Wt: 304.3 g/mol
InChI Key: BILSXOFNTHMMOD-UHFFFAOYSA-N
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Description

2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects
2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have significant anti-inflammatory activity in animal models. It has also been shown to have low toxicity in animal studies, making it a promising candidate for further development as a pharmaceutical agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is its low toxicity in animal studies, making it a promising candidate for further development as a pharmaceutical agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a pharmaceutical agent.

Future Directions

There are several future directions for the study of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials. Finally, it may be beneficial to explore its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is a promising compound with potential applications in the pharmaceutical industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a pharmaceutical agent and to identify its specific applications in various disease areas.

Synthesis Methods

The synthesis method of 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluoro-4-nitrobenzoic acid with 2-amino-4-methylphenol in the presence of thionyl chloride and carbon disulfide. The resulting compound is then treated with hydrochloric acid to obtain 2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide.

Scientific Research Applications

2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been studied extensively in scientific research due to its potential applications in the pharmaceutical industry. It has been identified as a potential anti-tumor agent and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has shown to have significant anti-inflammatory activity in animal models.

properties

IUPAC Name

2-fluoro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILSXOFNTHMMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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